

Application of Phenolic Resins in Brake Linings: Application Notes and Protocols

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Compound of Interest

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Introduction

Phenolic resins are a class of thermosetting polymers synthesized from the reaction of phenol or substituted phenol with formaldehyde.^[1] They are critical components in the formulation of automotive brake linings, serving as a binder that holds the various friction materials together.^[2] The integrity and performance of the brake lining under the extreme conditions of braking are largely dependent on the properties of the phenolic resin binder.^[3] During braking, the kinetic energy of the vehicle is converted into thermal energy, which can lead to very high temperatures at the brake pad-rotor interface.^[4] Phenolic resins are favored for this application due to their excellent thermal stability, high mechanical strength, and ability to maintain a stable coefficient of friction at elevated temperatures.^[5]

This document provides detailed application notes on the use of phenolic resins in brake linings, including a summary of their key properties, a review of common formulations, and comprehensive experimental protocols for performance evaluation.

The Role and Properties of Phenolic Resins in Brake Linings

Phenolic resins perform several crucial functions as a binder in brake linings:

- Binding and Structural Integrity: The primary role of the phenolic resin is to bind the reinforcing fibers, fillers, and friction modifiers into a cohesive and durable composite material.[2]
- Thermal Stability: They provide the necessary thermal resistance to withstand the high temperatures generated during braking, preventing brake fade, which is the loss of braking effectiveness due to overheating.[3]
- Wear Resistance: Phenolic resins contribute to the wear resistance of the brake lining, ensuring a longer service life.[3]
- Frictional Performance: The type and concentration of the phenolic resin influence the friction characteristics of the brake pad.[3]

Types of Phenolic Resins Used

Both straight and modified phenolic resins are used in brake lining formulations to achieve specific performance characteristics.

- Straight Phenolic Resins (Novolac and Resole): Novolac resins are produced with an excess of phenol under acidic conditions and require a curing agent, typically hexamethylenetetramine (HMTA), to cross-link.[6][7] Resole resins are synthesized with an excess of formaldehyde under alkaline conditions and can self-cure with the application of heat.[1]
- Modified Phenolic Resins: To enhance properties such as flexibility, impact resistance, and friction stability, straight phenolic resins are often modified with various agents:
 - Cashew Nut Shell Liquid (CNSL) Modified: These resins offer improved flexibility and softer braking characteristics.[8]
 - Epoxy Modified: Epoxy modification can lead to improved toughness and adhesion to reinforcing fibers.
 - Acrylonitrile-Butadiene Rubber (NBR) Modified: NBR modification can improve the fade and recovery behavior of the friction material.[9]

- Other Modifications: Other modifiers include lignin, melamine, and silicone, each imparting specific properties to the final brake lining.[10]

Brake Lining Composition and Manufacturing

A typical brake lining is a multi-component composite. The general composition is outlined in the table below.

Table 1: Typical Composition of a Phenolic Resin-Based Brake Lining

Component	Material Example	Weight Percentage (%)	Function
Binder	Phenolic Resin (Straight or Modified)	10 - 25	Binds all components, provides thermal stability and wear resistance.
Reinforcing Fibers	Aramid fibers, Steel fibers, Glass fibers	10 - 30	Provides structural integrity and mechanical strength.
Friction Modifiers	Graphite, Metal powders (e.g., copper, iron), Metal sulfides	5 - 20	Regulates the coefficient of friction.
Fillers	Barium sulfate (Barite), Calcium carbonate	20 - 50	Reduces cost, improves processability, and can influence friction and wear.[11]
Abrasives	Alumina, Silica	2 - 10	Enhances the grip and initial bite of the brake pad.

The manufacturing process for brake linings generally follows the workflow illustrated below.

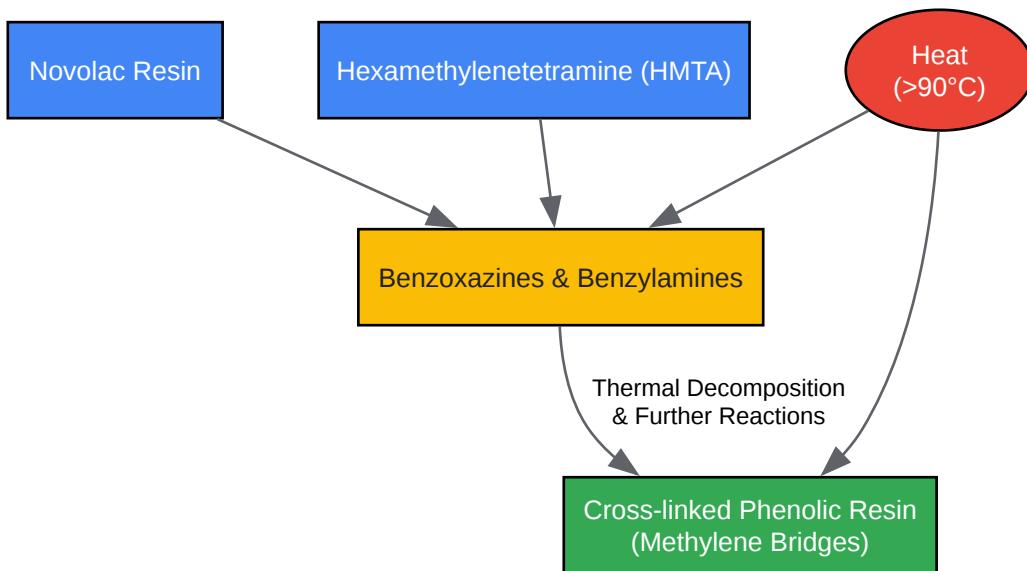


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Brake Lining Manufacturing Workflow

Curing Mechanism of Novolac Phenolic Resin

The curing of novolac phenolic resins with hexamethylenetetramine (HMTA) is a complex process involving the formation of various intermediates. The initial reactions lead to the formation of benzoxazines and benzylamines, which then undergo thermal decomposition and further reactions to create methylene bridges, cross-linking the phenolic chains.^[6]



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Curing of Novolac Phenolic Resin with HMTA

Performance Data of Phenolic Resins in Brake Linings

The performance of brake linings is significantly influenced by the type and amount of phenolic resin used. The following tables summarize the typical effects of varying phenolic resin content on the physical, mechanical, and tribological properties of brake linings.

Table 2: Effect of Phenolic Resin Content on Physical and Mechanical Properties

Property	Effect of Increasing Phenolic Resin Content	Reference
Density	Decreases	[3]
Porosity	Decreases	[4]
Hardness	Increases	[3]
Thermal Stability	Generally Decreases (with higher content)	[3]

Table 3: Effect of Phenolic Resin Content on Tribological Properties

Property	Effect of Increasing Phenolic Resin Content	Reference
Coefficient of Friction (μ)	Decreases	[3][12]
Wear Rate	Decreases	[3]
Friction Stability	Can become unstable at high concentrations	[3]

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the performance of phenolic resins in brake linings.

Protocol for Laboratory-Scale Brake Lining Fabrication

This protocol describes the fabrication of brake lining samples for testing purposes.

- Material Preparation:
 - Dry all raw materials in an oven at 60°C for 2 hours to remove moisture.
 - Accurately weigh the components according to the desired formulation (refer to Table 1 for a sample formulation).[13]
- Mixing:
 - Combine the phenolic resin and fillers in a high-speed chopper mixer and mix for 5 minutes.[13]
 - Add the reinforcing fibers and friction modifiers and continue mixing for another 5 minutes to ensure a homogeneous mixture.[13]
- Preforming (Cold Pressing):
 - Place the mixed formulation into a mold.
 - Apply a pressure of 47 MPa at room temperature to compact the mixture into a pre-form. [5]
- Curing (Hot Pressing):
 - Transfer the pre-form to a hot press preheated to 150°C.
 - Apply a pressure of 47 MPa and maintain the temperature for a specified time (e.g., 10 minutes) to allow the resin to melt, flow, and begin cross-linking.[5]
- Post-Curing (Baking):
 - Remove the cured brake lining from the mold and place it in an oven.
 - Post-cure at 130°C for 6 hours to ensure complete cross-linking of the phenolic resin.[5]
- Finishing:
 - Allow the brake lining to cool to room temperature.

- Grind the surface to achieve the desired thickness and surface finish.

Protocol for Friction and Wear Testing (Based on SAE J661)

This protocol outlines a procedure for evaluating the friction and wear characteristics of brake lining materials using a friction materials test machine.[\[14\]](#)[\[15\]](#)

- Specimen Preparation:
 - Cut a test specimen of 25.4 mm x 25.4 mm from the fabricated brake lining.[\[14\]](#)
 - The working surface should have a radius conforming to the test drum.
 - Ensure the specimen thickness is approximately 6 mm.[\[14\]](#)
- Test Procedure:
 - Baseline Run:
 - Perform 20 applications of a 667 N load at 417 rpm, with a 10-second "ON" and 20-second "OFF" cycle.[\[14\]](#)
 - Maintain the drum temperature between 82°C and 104°C.[\[14\]](#)
 - First Fade Run:
 - With the drum rotating at 417 rpm, apply a continuous load of 667 N.
 - Heat the drum from 82°C.
 - Record the friction force at 28°C intervals up to 288°C or for 10 minutes, whichever comes first.[\[14\]](#)
 - First Recovery Run:
 - Immediately after the fade run, cool the drum and perform 10-second applications at 260°C, 204°C, 149°C, and 93°C.[\[14\]](#)

- Wear Run:
 - Perform 100 applications of a 667 N load at 417 rpm, with a 20-second "ON" and 10-second "OFF" cycle.[14]
 - Maintain the drum temperature between 193°C and 216°C.[14]
- Second Fade and Recovery Runs:
 - Repeat the fade and recovery procedures.
- Data Analysis:
 - Calculate the coefficient of friction at each temperature and speed point.
 - Measure the thickness and weight loss of the specimen to determine the wear rate.

Protocol for Shear Strength Testing (Based on ISO 6312)

This protocol describes the method for measuring the bond strength between the friction material and the backing plate.[16][17]

- Specimen Preparation:
 - Use a complete brake pad assembly or a section of it.
 - Ensure the sample edges are prepared for good contact with the test fixture.[17]
- Test Procedure:
 - Conduct the test at an ambient temperature of $23 \pm 5^\circ\text{C}$.[16]
 - For elevated temperature testing, heat the sample uniformly to the desired temperature (e.g., $300 \pm 10^\circ\text{C}$ for disc pads) and test within 60 seconds of removal from the heating unit.[16]
 - Place the specimen in the shear-test fixture.
 - Apply a load at a rate of $4500 \pm 1000 \text{ N/s}$ until failure occurs.[17]

- Data Analysis:
 - Record the load at which the friction material shears from the backing plate.
 - Calculate the shear strength by dividing the failure load by the bonded area.

Protocol for Compressibility Testing (Based on ISO 6310)

This protocol is for measuring the compressive displacement of the brake lining material.[18] [19]

- Specimen Preparation:
 - Use a disc brake pad assembly or a coupon sample of the friction material.
- Test Procedure:
 - Ambient Temperature Test:
 - Place the specimen in the test rig.
 - Apply a pre-load and zero the displacement gauge.
 - Increase the load to a specified pressure (e.g., 8 MPa for a disc brake pad) at a defined rate.
 - Record the compressive displacement.
 - Elevated Temperature Test:
 - Heat the platen to the test temperature (e.g., 400°C).[20]
 - Place the specimen on the heated platen and allow it to reach thermal equilibrium.
 - Apply the load and record the compressive displacement.
- Data Analysis:

- Report the compressibility as the percentage of thickness reduction at the specified pressure and temperature.

Protocol for Thermal Analysis (Thermogravimetric Analysis - TGA)

This protocol is used to determine the thermal stability and decomposition characteristics of the phenolic resin and the brake lining composite.[11][21]

- Specimen Preparation:
 - Prepare a small sample (10-15 mg) of the cured phenolic resin or the ground brake lining material.[3]
- Test Procedure:
 - Place the sample in an alumina crucible.
 - Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[11]
- Data Analysis:
 - Record the weight loss of the sample as a function of temperature.
 - Determine the onset temperature of decomposition and the temperature of maximum decomposition rate.
 - The residual weight at the end of the test represents the char yield.

Conclusion

Phenolic resins are indispensable binders in the manufacturing of high-performance brake linings. Their unique combination of thermal stability, mechanical strength, and wear resistance makes them ideal for this demanding application. The selection of a specific type of phenolic resin, whether straight or modified, and its concentration in the formulation are critical factors that determine the overall performance of the brake lining. By understanding the properties of

different phenolic resins and utilizing standardized testing protocols, researchers and scientists can develop advanced friction materials with enhanced safety, durability, and performance.

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